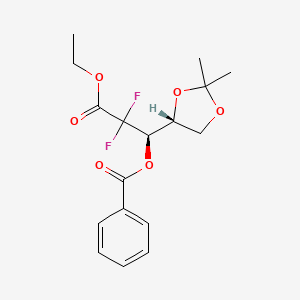
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate is a synthetic organic compound It is characterized by the presence of fluorine atoms, an isopropylidene group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable sugar derivative.
Fluorination: Introduction of fluorine atoms using reagents like diethylaminosulfur trifluoride (DAST).
Protection: Protection of hydroxyl groups using isopropylidene groups.
Esterification: Formation of the benzoate ester using benzoic acid and a coupling reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzoate ester.
Reduction: Reduction reactions could target the ester or the fluorinated carbon atoms.
Substitution: Nucleophilic substitution reactions could occur at the fluorinated carbons.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorine Chemistry: Studied for its unique properties due to the presence of fluorine atoms.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for potential therapeutic applications, particularly in antiviral or anticancer research.
Industry
Material Science:
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, it might mimic the natural substrate of the enzyme, binding to the active site and preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Deoxy-2,2-difluoro-D-ribose: A simpler fluorinated sugar derivative.
2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-ribose: Similar structure but without the benzoate ester.
Uniqueness
The presence of both fluorine atoms and a benzoate ester makes 2-Deoxy-2,2-difluoro-4,5-O-(1-methylethylidene)-D-erythropentonic acid ethyl ester 3-benzoate unique. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C17H20F2O6 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
[(1R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-ethoxy-2,2-difluoro-3-oxopropyl] benzoate |
InChI |
InChI=1S/C17H20F2O6/c1-4-22-15(21)17(18,19)13(12-10-23-16(2,3)25-12)24-14(20)11-8-6-5-7-9-11/h5-9,12-13H,4,10H2,1-3H3/t12-,13-/m1/s1 |
Clé InChI |
OMWGKDXWCKGRHY-CHWSQXEVSA-N |
SMILES isomérique |
CCOC(=O)C([C@@H]([C@H]1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |
SMILES canonique |
CCOC(=O)C(C(C1COC(O1)(C)C)OC(=O)C2=CC=CC=C2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


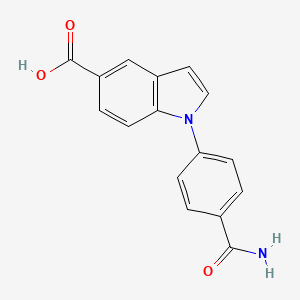
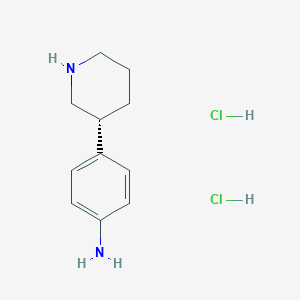


![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
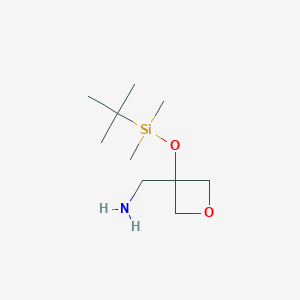

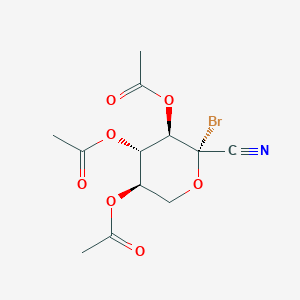
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![1-[4'-(Methylsulfonyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B12847269.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)

